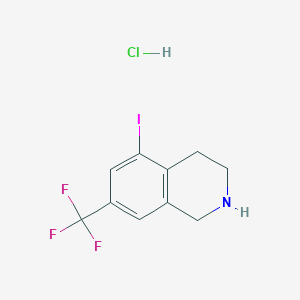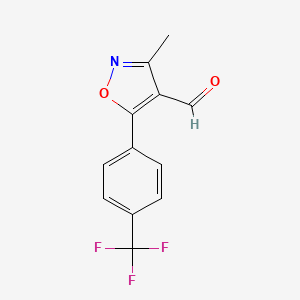
3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde
Übersicht
Beschreibung
“3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” is a compound that contains an isoxazole ring and a trifluoromethyl group. Isoxazoles are a type of heterocyclic compound that consist of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .
Chemical Reactions Analysis
The chemical reactions of “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” would depend on the specific conditions and reagents used. Isoxazoles can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions . The trifluoromethyl group is generally considered to be stable and resistant to reduction or other transformations .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” would depend on its specific structure. Isoxazoles are generally stable compounds, and the trifluoromethyl group is known to be lipophilic and to increase the acidity of neighboring protons .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Research indicates that compounds synthesized from 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde exhibit notable antimicrobial and antioxidant activities. For instance, a series of novel isoxazole derivatives synthesized using this compound demonstrated promising antibacterial and antifungal activity against strains like E. coli and S. aureus, as well as significant antioxidant properties (Wazalwar et al., 2017). Another study focused on the synthesis of 1,2,3-triazolyl pyrazole derivatives via a Vilsmeier–Haack reaction approach, which also showed broad spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Anti-Cancer Properties
Several compounds derived from 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde have been evaluated for their anti-cancer potential. For instance, a study synthesizing 1,2,3-triazole-based pyrazole aldehydes and their benzimidazole derivatives showed these compounds had potential antiproliferative properties against cancer cell lines like C6 (nerve cells) and MCF-7 (human breast adenocarcinoma cells) (Ashok et al., 2020).
Molecular Structures and Synthesis
The molecular structure and synthesis of compounds containing 3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde are also areas of active research. Studies have focused on understanding the crystal structure of these compounds and their derivatives, which is crucial for understanding their chemical properties and potential applications (Xu & Shi, 2011). Additionally, research into novel synthesis methods, such as microwave-assisted synthesis, has been explored to improve the efficiency and yield of these compounds (Trilleras et al., 2013).
Zukünftige Richtungen
Future research on “3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde” could involve further studies on its synthesis, properties, and potential applications. Isoxazoles and trifluoromethylated compounds are areas of active research due to their presence in various bioactive molecules and drugs .
Eigenschaften
IUPAC Name |
3-methyl-5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-10(6-17)11(18-16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJISZXTPHWVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(4-trifluoromethyl-phenyl)-isoxazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



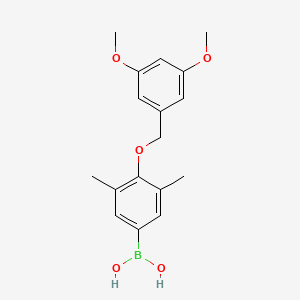
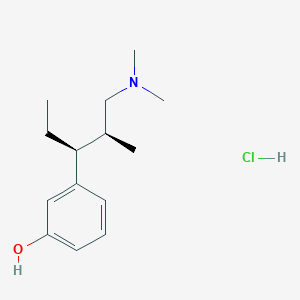
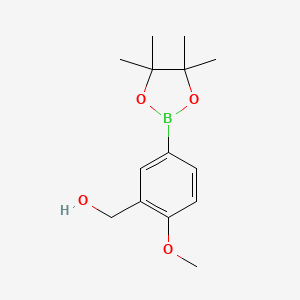
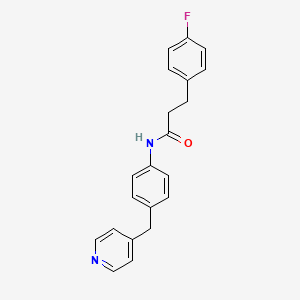
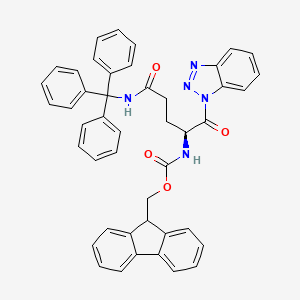
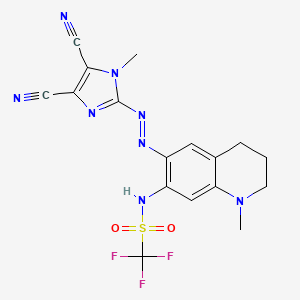
![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)
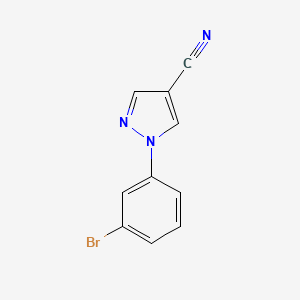
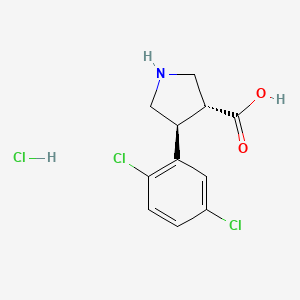
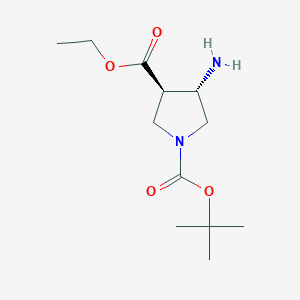
![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)
![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)
![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)
